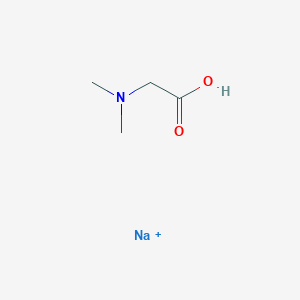

Sodium 2-(dimethylamino)acetate

Description

Significance and Emerging Research Trajectories for N,N-Dimethylglycine Salts

N,N-Dimethylglycine (DMG) and its salts, including Sodium 2-(dimethylamino)acetate (DMG-Na), are gaining significance due to their demonstrated biological effects. DMG is a naturally occurring intermediate in the metabolism of choline (B1196258) and is found in various food sources. wikipedia.orgresearchgate.net Historically, it was once referred to as Vitamin B16, though it does not meet the modern definition of a vitamin as the human body can synthesize it. wikipedia.org

Recent research has illuminated promising therapeutic and practical applications for DMG salts. A significant emerging research trajectory is the investigation of DMG-Na's anti-inflammatory and antioxidant properties. researchgate.net Studies have shown that DMG-Na can promote the proliferation and migration of human epidermal keratinocytes, suggesting its potential as an active compound for skin regeneration and repair. researchgate.net In various in vitro models of dermatitis, DMG-Na has exhibited robust anti-inflammatory and antioxidant effects. researchgate.net

Beyond dermatology, DMG and its sodium salt have been investigated for their capacity to enhance cellular and tissue functions. researchgate.net Research in animal models suggests they may improve antioxidant capacities, oxygen utilization, and immune responses. researchgate.net In animal husbandry, DMG-Na has been used as a feed supplement to improve growth and physical performance. researchgate.net These findings are paving the way for further preclinical and clinical studies to explore the full potential of topically applied and supplemental DMG-Na in various health conditions. researchgate.net

Historical Context of Aminocarboxylate Chemistry Research

The scientific journey into aminocarboxylates is rooted in the discovery of amino acids in the early 19th century. chemicalbook.com The first amino acid, glycine, was discovered in 1820 from the hydrolysis of protein. chemicalbook.com These foundational discoveries set the stage for understanding the fundamental building blocks of proteins.

A pivotal development in aminocarboxylate research was the advent of chelation chemistry, pioneered by Alfred Werner in 1893 with his theory on coordination compounds, for which he received the Nobel Prize in 1913. cardiorenew-europe.comcardiorenew.com This theory explains how metals bind to organic molecules and is the basis of chelation. cardiorenew-europe.comcardiorenew.com The first applications were industrial, using citric acid to eliminate heavy metal contamination in manufacturing processes. cardiorenew-europe.comcardiorenew.com

In the mid-1930s, the synthesis of ethylenediaminetetraacetic acid (EDTA) in Germany marked a significant milestone. cardiorenew-europe.comcardiorenew.com Initially developed as a substitute for citric acid, EDTA's potent chelating properties soon found medical applications. cardiorenew-europe.comagpatelmd.com Following World War II, EDTA was used to treat lead poisoning in industrial workers and military personnel. agpatelmd.com This marked the beginning of chelation therapy as a recognized medical treatment. The study of aminopolycarboxylates, like EDTA, which are derived from amino acids such as glycine, has since expanded into a vast field with diverse applications in medicine, chemistry, and environmental science.

Current Challenges and Research Gaps in Glycinate (B8599266) Analogues

Despite the growing interest in glycinate analogues like this compound, several challenges and research gaps remain. A primary challenge lies in elucidating the precise molecular mechanisms underlying their biological effects. For instance, while the anti-inflammatory effects of DMG-Na have been observed, the specific signaling pathways involved require further investigation.

Another significant challenge is the hygroscopic nature of many aminocarboxylate salts. N,N-dimethylglycine and its common salts, including the sodium salt, are highly hygroscopic, readily absorbing moisture from the air. googleapis.com This property presents difficulties in storage, handling, and formulation, particularly for applications in industries such as animal feed, where caking and agglomeration can be problematic. googleapis.com Overcoming this requires the development of novel, less hygroscopic salt forms or advanced formulation strategies.

Furthermore, the synthesis of specific glycinate analogues can be complex. While general methods for producing compounds like N,N-Dimethylglycine exist, such as the Eschweiler-Clarke reaction for alkylating glycine, the development of highly efficient and stereoselective synthetic routes for more complex analogues remains an active area of research. wikipedia.org Addressing these challenges will be crucial for the successful translation of promising research findings into practical and widespread applications. There is also a need for more extensive in vivo studies and, eventually, well-controlled clinical trials to validate the therapeutic potential of these compounds in humans.

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-(dimethylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.Na/c1-5(2)3-4(6)7;/h3H2,1-2H3,(H,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGPBIYNLYDWLQE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8NNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201018115 | |

| Record name | Sodium N,N-dimethylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201018115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18319-88-5 | |

| Record name | Sodium N,N-dimethylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201018115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium N,N-dimethylglycinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.354 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathway Elucidation for Sodium 2 Dimethylamino Acetate

Advanced Synthetic Routes and Reaction Conditions

The primary synthesis of Sodium 2-(dimethylamino)acetate is rooted in a fundamental acid-base reaction. The process typically involves the neutralization of N,N-Dimethylglycine (the parent acid) with a suitable sodium base.

A common laboratory and industrial method involves reacting N,N-Dimethylglycine with sodium hydroxide (B78521) in a solvent. The reaction can be represented as: (CH₃)₂NCH₂COOH + NaOH → (CH₃)₂NCH₂COONa + H₂O

Optimization of Reaction Stoichiometry and Solvent Systems

The efficiency of this synthesis hinges on the careful optimization of reaction parameters to maximize yield and purity. Key variables include the molar ratio of reactants, the choice of solvent, temperature, and reaction time.

Reaction Stoichiometry : Achieving a precise stoichiometric balance between N,N-Dimethylglycine and the sodium base is critical. A slight excess of the acid or base might be used to drive the reaction to completion, but this necessitates additional purification steps to remove unreacted starting material. The optimal ratio is determined empirically to ensure high conversion with minimal impurities.

Solvent Systems : The solvent plays a crucial role in dissolving reactants and facilitating ion transfer. Water is an effective and environmentally benign solvent for this reaction. Alcohols, such as ethanol, can also be used, particularly if the sodium salt is to be precipitated from the solution. The choice of solvent impacts not only the reaction rate but also the subsequent work-up and isolation procedures. For industrial applications, the selection is often guided by cost, safety, and ease of removal.

The table below illustrates hypothetical optimization parameters for the synthesis.

| Parameter | Condition A | Condition B | Condition C | Outcome |

| Reactant Ratio (Acid:Base) | 1:1 | 1:1.05 | 1.05:1 | Optimization seeks to minimize residual reactants. |

| Solvent | Water | Ethanol | Methanol | Choice affects solubility, reaction rate, and purification. |

| Temperature | 25°C | 50°C | 80°C | Higher temperatures can increase reaction rate but may require cooling. |

| Reaction Time | 1 hour | 2 hours | 30 minutes | Monitored to determine the point of reaction completion. |

Investigations into Green Chemistry Approaches for Synthesis

Modern synthetic chemistry places a strong emphasis on "green" principles, aiming to reduce environmental impact. The synthesis of this compound can be aligned with these principles in several ways.

Atom Economy : The neutralization reaction is inherently atom-economical, with water as the only byproduct.

Use of Safer Solvents : Utilizing water as the reaction solvent is a key green advantage, as it is non-toxic, non-flammable, and readily available. This avoids the use of volatile organic compounds (VOCs) that are common in many chemical processes patsnap.com.

Renewable Feedstocks : Green chemistry encourages the use of raw materials derived from renewable sources. While N,N-Dimethylglycine is typically synthesized, research into bio-based routes for precursor amino acids could provide a more sustainable pathway patsnap.com.

Process Efficiency : Optimizing the reaction to run at ambient temperature and pressure reduces energy consumption. Furthermore, designing the process to minimize waste streams aligns with the principles of sustainable manufacturing patsnap.comrsc.org.

Studies on Derivatization and Functionalization of the Aminoacetate Moiety

The N,N-dimethylaminoacetate structure contains two key functional groups—the tertiary amine and the carboxylate—which can be chemically modified to create a wide array of new molecules. This derivatization is crucial for applications such as structure-activity relationship (SAR) studies in drug discovery.

Synthesis of Novel Derivatives and Analogues for Structure-Activity Relationship Studies

The core structure of this compound is a valuable building block in medicinal chemistry. By incorporating this moiety into larger molecules and then systematically altering other parts of the structure, chemists can investigate how these changes affect biological activity.

For example, in a study on novel inhibitors of the enzyme Acyl-CoA:cholesterol O-acyltransferase (ACAT), researchers synthesized a series of complex urea-based compounds. One of the lead compounds contained a 2-(dimethylamino)phenyl group, and the study involved systematic modification of four different regions of the molecule to understand the structure-activity relationships nih.gov. This approach, while not directly using this compound as the starting material, highlights the importance of the dimethylamino functional group in modulating the pharmacological properties of a larger molecule. Such studies are fundamental to optimizing the potency and efficacy of potential drug candidates nih.govnih.gov.

The following table outlines a hypothetical example of how modifying a lead compound containing the aminoacetate moiety could be used in SAR studies.

| Modification Area | Example Change | Potential Impact on Activity |

| Amine Substitution | Change methyl groups to ethyl groups | Alter steric bulk and basicity, affecting receptor binding. |

| Esterification of Carboxylate | Convert to methyl or ethyl ester | Increase lipophilicity, potentially improving cell membrane permeability. |

| Chain Extension | Insert methylene (B1212753) groups between N and COO- | Change the spatial relationship between the amine and carboxylate. |

| Amide Formation | Convert carboxylate to an amide | Introduce hydrogen bonding capabilities. |

Exploration of Functional Group Transformations

Specific chemical reactions can be applied to transform the functional groups of the aminoacetate moiety.

Transformations of the Carboxylate Group : The sodium carboxylate is the salt of a carboxylic acid. After neutralization, this group can undergo several important reactions:

Esterification : The carboxylic acid can be reacted with an alcohol (e.g., ethanol) in the presence of an acid catalyst to form the corresponding ester, such as Ethyl 2-(dimethylamino)acetate medchemexpress.com. This is a common transformation for modifying a drug's solubility and absorption characteristics psu.edu.

Reduction : The carboxylic acid can be reduced to a primary alcohol using a powerful reducing agent like lithium aluminium hydride (LiAlH₄) wikipedia.org. This converts the acetate (B1210297) part of the molecule into a 2-(dimethylamino)ethanol structure.

Amide Formation : The carboxylic acid can be activated and reacted with an amine to form an amide, a key linkage in many biologically active molecules.

Transformations of the Dimethylamino Group : The tertiary amine is a nucleophilic and basic center. While relatively stable, it can undergo reactions such as:

Quaternization : Reaction with an alkyl halide (e.g., methyl iodide) can convert the tertiary amine into a quaternary ammonium (B1175870) salt.

Oxidation : Reaction with an oxidizing agent like hydrogen peroxide can form the corresponding N-oxide.

The table below summarizes key functional group transformations.

| Functional Group | Reaction Type | Reagent(s) | Resulting Functional Group |

| Carboxylic Acid | Esterification | Ethanol, Acid Catalyst | Ethyl Ester |

| Carboxylic Acid | Reduction | Lithium Aluminium Hydride (LiAlH₄) | Primary Alcohol |

| Carboxylic Acid | Amide Formation | Amine, Coupling Agent | Amide |

| Tertiary Amine | Quaternization | Methyl Iodide | Quaternary Ammonium Salt |

Industrial-Scale Synthesis and Process Chemistry Considerations

Translating the synthesis of this compound to an industrial scale requires careful consideration of process chemistry to ensure safety, efficiency, cost-effectiveness, and product quality. The process is generally an scaled-up version of the laboratory neutralization reaction.

Key industrial considerations include:

Raw Material Sourcing : Sourcing high-purity N,N-Dimethylglycine and a cost-effective base like sodium hydroxide or sodium carbonate is the first step.

Reactor Design : The reaction is typically carried out in large, glass-lined or stainless steel reactors equipped with powerful agitators for efficient mixing and temperature control systems to manage the exothermic heat of neutralization.

Process Control : Parameters such as temperature, pressure, pH, and rate of addition are continuously monitored and controlled to ensure consistent product quality and process safety google.com.

Downstream Processing : After the reaction is complete, the product must be isolated. This may involve crystallization by cooling or by adding an anti-solvent, followed by centrifugation or filtration to collect the solid product. The final steps are washing to remove impurities and drying in an industrial dryer to meet the required specifications google.com.

Quality Control : The final product must meet stringent quality standards, especially if it is intended for use in pharmaceutical applications. This involves analytical testing for purity, identity, moisture content, and other relevant parameters google.com.

Analysis of By-product Formation Mechanisms and Control Strategies

The industrial synthesis of this compound is subject to the formation of various by-products, the nature and quantity of which are highly dependent on the chosen synthetic pathway. Understanding the mechanisms leading to these impurities is crucial for developing effective control strategies to ensure high product purity and yield. Two primary synthetic routes are commonly employed: the reaction of a chloroacetic acid source with dimethylamine (B145610), and a route involving a Strecker-type synthesis followed by hydrolysis.

Another significant by-product in this route is sodium chloride, which is formed during the neutralization and reaction steps. google.com The removal of sodium chloride can be challenging and costly, with methods like electrodialysis being effective but energy-intensive and potentially leading to product loss. google.com

A second major synthetic pathway to N,N-dimethylglycine sodium salt involves the reaction of formaldehyde, sodium bisulfite, dimethylamine, and sodium cyanide to produce N,N-dimethylamino acetonitrile (B52724). google.com This intermediate is then subjected to caustic hydrolysis, typically using sodium hydroxide, to yield the final this compound product. google.com A primary concern with this route is the potential for residual cyanide in the final product, a highly toxic impurity. nih.gov The manufacturing process for a commercial dimethylglycine sodium salt product, Taminizer D, which can be produced via two different manufacturing routes, includes analysis for residual cyanide. nih.gov

Control strategies are therefore implemented to minimize the formation of these by-products and to purify the final product. In the chloroacetic acid route, careful control of reaction parameters is key. For instance, using a molar excess of dimethylamine relative to monochloroacetic acid and maintaining a controlled temperature range (e.g., 20-70 °C) can help to drive the primary reaction to completion and suppress side reactions. google.com

For the Strecker-type synthesis, purification of the N,N-dimethylamino acetonitrile intermediate, for example through steam distillation, is a critical step to ensure the quality of the final product. google.com The subsequent hydrolysis and crystallization steps are also crucial for isolating the desired this compound and removing impurities. google.com For the commercial product, specifications are in place for the purity of the dimethylglycine sodium salt (minimum of 97%) and for maximum levels of certain impurities. nih.gov

Below are tables summarizing the by-products and control strategies for the two main synthetic routes.

Table 1: By-product Formation in the Synthesis of this compound

| Synthetic Route | Reactants | Potential By-products | Mechanism of Formation |

| Chloroacetic Acid Route | Monochloroacetic acid, Dimethylamine, Sodium Hydroxide | Sodium hydroxyacetate | Hydrolysis of monochloroacetic acid under alkaline conditions. google.com |

| Sodium chloride | Neutralization and displacement reactions. google.com | ||

| Strecker-type Synthesis | Formaldehyde, Sodium bisulfite, Dimethylamine, Sodium cyanide | Residual Cyanide | Incomplete reaction or hydrolysis of the nitrile intermediate. nih.gov |

| Formaldehyde | Incomplete reaction of starting materials. nih.gov |

Table 2: Control Strategies for Impurity Reduction

| Synthetic Route | Control Strategy | Target By-product(s) | Description |

| Chloroacetic Acid Route | Molar Ratio Control | Sodium hydroxyacetate, Unreacted starting materials | Using a molar excess of dimethylamine (e.g., 1:2.5 to 1:5 ratio of monochloroacetic acid to dimethylamine) to favor the desired N-alkylation. google.com |

| Temperature Control | Sodium hydroxyacetate | Maintaining the reaction temperature between 20-70°C to optimize the reaction rate and minimize side reactions. google.com | |

| Purification Method | Sodium chloride | While costly, electrodialysis can be used for desalination. google.com Crystallization is also a key purification step. google.com | |

| Strecker-type Synthesis | Intermediate Purification | Multiple impurities | Steam distillation of the N,N-dimethylamino acetonitrile intermediate to remove volatile impurities before hydrolysis. google.com |

| Hydrolysis Conditions | Residual Cyanide | Use of sodium hydroxide for caustic hydrolysis helps in the effective conversion of the nitrile and isolation of the sodium salt. google.com | |

| Final Product Testing | Multiple impurities | Analytical testing of the final product to ensure it meets specifications, such as a minimum purity of 97% and limits on specific impurities like cyanide. nih.gov |

Mechanistic Investigations of Chemical Reactivity and Interactions

Electron Transfer and Redox Chemistry Mechanisms

The involvement of acetate (B1210297) ions, a component of Sodium 2-(dimethylamino)acetate, in electron transfer reactions is exemplified in processes like Kolbe electrolysis. In this reaction, the acetate ion is oxidized at the anode, losing an electron to form an acetoxy radical. This is followed by decarboxylation to generate a methyl radical. The dimerization of these methyl radicals subsequently forms ethane. The initial oxidation step occurs at the oxygen atom of the carboxylate group. stackexchange.com

Redox reactions, characterized by the change in oxidation numbers of atoms, are fundamental to the chemistry of many compounds. github.io In the context of related compounds, studies on metal-organic frameworks (MOFs) containing titanium clusters have shown that the presence of sodium ions is crucial for enhancing the extent of reduction reactions. This suggests a sodium-coupled electron transfer mechanism where the storage of electrons within the material is tightly linked to the presence of a cation for charge balance. researchgate.net Microbial fuel cells utilizing sodium acetate as a substrate also demonstrate electron transfer processes where the acetate is consumed to generate electricity. The efficiency of this process can be influenced by the presence of other compounds, indicating a complex interplay in the electron transfer chain. researchgate.net

Nucleophilic and Electrophilic Substitution Pathway Analysis

This compound, containing an acetate group, can participate in nucleophilic substitution reactions. Acetate itself is considered a moderate nucleophile but a weak base. This characteristic allows it to be used effectively in nucleophilic substitution reactions where stronger bases might lead to competing elimination reactions. saskoer.ca The general mechanism for nucleophilic acyl substitution with a negatively charged nucleophile, such as the dimethylaminoacetate anion, typically follows a two-step addition-elimination pathway. masterorganicchemistry.com The reactivity in these reactions is influenced by the nature of the leaving group and the electrophilicity of the carbonyl carbon. youtube.com

Nucleophilic substitution reactions can be classified as SN1 or SN2. The SN2 mechanism involves a backside attack by the nucleophile, leading to an inversion of the stereochemical configuration at the electrophilic carbon. The feasibility of this attack is sensitive to steric hindrance around the electrophilic center. uky.edu In contrast, nucleophilic aromatic substitution, a different class of reaction, can proceed through either an addition-elimination or an elimination-addition (benzyne) mechanism, typically requiring a strong nucleophile. youtube.com The specific pathway and reactivity of this compound in such reactions would be dictated by the reaction conditions and the substrate it interacts with.

Complexation Dynamics with Metal Ions and Biomolecules

The affinity of ligands for metal ions and biomolecules is a critical aspect of their chemical behavior. Computational and experimental methods are employed to predict and measure these interactions. For instance, molecular dynamics simulations and ab initio quantum chemical calculations have been used to demonstrate the preferential binding of sodium ions over potassium ions to carboxylate groups, such as acetate. psu.edu These studies reveal that sodium can bind at least twice as strongly to protein surfaces as potassium. psu.edu

Experimental techniques like fluorescence spectroscopy are also utilized to determine dissociation constants (Kd), which quantify binding affinity. nih.gov The interaction of this compound with various metal ions and biomolecules can be predicted based on the known behavior of its constituent parts, the sodium ion and the dimethylaminoacetate ligand. The synthesis of metal-organic frameworks (MOFs) often involves acetate-containing compounds, where the acetate can act as a ligand coordinating to metal centers. acs.org

Research on protein-ligand systems has demonstrated that the effect of salt concentration on binding affinity (Kd) can depend on the nature of the interaction. For interactions that are primarily hydrophobic, the impact of ionic strength may be minimal. nih.gov However, for interactions involving charged species, such as the binding of sodium ions to carboxylate groups, ionic strength plays a more direct role in screening electrostatic interactions and influencing the binding equilibrium. psu.edu

Enzymatic Interaction Mechanisms

Sodium acetate, a related compound, has been shown to modulate the activity of enzymes and receptors. For instance, it can inhibit the binding of ligands to the N-methyl-D-aspartate (NMDA) recognition site in brain synaptic membranes by decreasing the affinity for the ligand. nih.gov This suggests a modulatory role for the acetate ion in neurotransmission.

Furthermore, studies on macrophages have revealed that sodium acetate can have a bidirectional regulatory effect on their activity, which is dose-dependent. mdpi.comnih.gov At low concentrations, it can enhance inflammatory responses, while at high concentrations, it can reduce them. This regulation is linked to changes in intracellular acetate concentration and the modulation of signaling pathways. mdpi.comnih.gov While direct studies on this compound's specific interactions with enzymes are not detailed in the provided context, the behavior of sodium acetate provides a framework for understanding how this compound might interact with and modulate enzymatic systems.

Advanced Analytical and Spectroscopic Characterization Techniques

High-Resolution Spectroscopic Methods for Structural Elucidation

High-resolution spectroscopic techniques are indispensable for the definitive structural elucidation of Sodium 2-(dimethylamino)acetate. These methods probe the molecular framework at the atomic and functional group levels, offering a comprehensive understanding of its chemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for confirming the structure and assessing the purity of this compound. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of N,N-dimethylglycine (the conjugate acid of the salt), distinct signals corresponding to the different proton environments are observed. nih.govhmdb.ca For instance, in a deuterium (B1214612) oxide (D₂O) solvent, the methyl protons (N(CH₃)₂) typically appear as a singlet around 2.92 ppm, while the methylene (B1212753) protons (-CH₂-) adjacent to the carboxyl group resonate as a singlet around 3.72 ppm. nih.gov The integration of these peak areas provides a quantitative measure of the number of protons in each environment, confirming the structural integrity of the molecule.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further structural confirmation by identifying the different carbon environments. For N,N-dimethylglycine, characteristic chemical shifts are observed for the methyl carbons (N(CH₃)₂), the methylene carbon (-CH₂-), and the carbonyl carbon (-COO⁻). nih.govbmrb.io In water, these peaks are typically found around 46.3 ppm, 62.7 ppm, and 173.0 ppm, respectively. nih.gov The number and position of these signals are highly indicative of the compound's carbon skeleton.

Quantitative NMR (qNMR) can also be employed for purity assessment by comparing the integral of the analyte's signals to that of a certified internal standard. purity-iq.com This allows for a precise determination of the concentration and purity of this compound in a sample. purity-iq.com

| Nucleus | Chemical Shift (ppm) in D₂O | Multiplicity | Assignment |

| ¹H | ~2.92 | Singlet | N(CH₃)₂ |

| ¹H | ~3.72 | Singlet | -CH₂- |

| ¹³C | ~46.3 | - | N(CH₃)₂ |

| ¹³C | ~62.7 | - | -CH₂- |

| ¹³C | ~173.0 | - | -COO⁻ |

Table 1: Typical ¹H and ¹³C NMR chemical shifts for the N,N-dimethylglycine moiety in an aqueous solvent. Data sourced from public chemical databases. nih.govbmrb.io

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

Single-Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. uchicago.edu This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

For this compound, an SCXRD analysis would provide crucial information, including:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between chemical bonds.

Coordination environment of the sodium ion: How the sodium cation interacts with the carboxylate oxygen atoms of the dimethylaminoacetate anions.

Crystal packing: The arrangement of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding.

Mass Spectrometry Techniques for Molecular Weight and Adduct Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and study the formation of adducts of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Adduct Formation Studies

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar and ionic compounds like this compound. nih.govuliege.be In ESI-MS, the analyte is ionized directly from solution, which often leads to the formation of adducts, where the analyte molecule is associated with other ions present in the solution. shd-pub.org.rs

For this compound, which has a molecular weight of 125.12 g/mol for the sodium salt, the analysis would typically be performed on its constituent ions. In positive ion mode, one would expect to observe the sodium adduct of the neutral N,N-dimethylglycine molecule, [M+Na]⁺, where M is C₄H₉NO₂ (molecular weight 103.12 g/mol ). This would result in a peak at an m/z (mass-to-charge ratio) of approximately 126.05. It is also possible to observe the protonated molecule, [M+H]⁺, at an m/z of approximately 104.07.

The formation of various adducts is a common phenomenon in ESI-MS and can be influenced by the solvent composition and the presence of salts. nih.govnih.govsepscience.com Common adducts include those with other alkali metals like potassium ([M+K]⁺), or even adducts with solvent molecules. sepscience.com The study of these adducts can provide insights into the ionization process and the interactions of the analyte in the gas phase.

Strategies for Adduct Suppression in Mass Spectrometry

While the study of adducts can be informative, their formation can also complicate mass spectra and suppress the signal of the primary ion of interest, making quantification difficult. nih.gov Therefore, several strategies have been developed to control and suppress unwanted adduct formation in ESI-MS.

One common approach is to adjust the pH of the mobile phase . sepscience.com Lowering the pH by adding a volatile acid, such as formic acid, can increase the concentration of protons, thereby promoting the formation of the protonated molecule [M+H]⁺ and suppressing the formation of metal adducts like [M+Na]⁺. sepscience.com

Another strategy involves the use of cation-exchange resins or desalting columns prior to MS analysis to remove alkali metal ions from the sample. nih.gov This is particularly useful when analyzing samples with high salt concentrations.

The addition of a large excess of a specific salt , such as ammonium (B1175870) acetate (B1210297), can also be used to drive the ionization towards the formation of a single, desired adduct type, simplifying the spectrum. sepscience.com In some cases, supercharging reagents can be added to the solution to reduce sodium ion adduction. nih.gov The choice of strategy depends on the specific analyte and the goals of the analysis.

Chromatographic Methods for Purity Assessment and Impurity Profiling

Chromatographic techniques are indispensable for separating this compound from any impurities that may be present, arising from either the synthesis process or degradation. These methods provide detailed information on the purity of the compound and the profile of any existing contaminants. nih.gov

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile substances like this compound. ajpaonline.com A stability-indicating reverse-phase HPLC (RP-HPLC) method is often developed to separate the main compound from its process-related impurities and potential degradation products. ijper.orgpensoft.net

Method Development The development of a robust HPLC method involves the systematic optimization of several chromatographic parameters to achieve adequate separation and quantification. ajpaonline.com For this compound, a typical method would utilize a C18 column, which is effective for separating a wide range of compounds. pensoft.netmanipal.edu The mobile phase, a critical component that influences separation, is often a mixture of an aqueous buffer and an organic solvent. researchgate.net A common choice includes a phosphate (B84403) or acetate buffer to control pH, mixed with an organic modifier like acetonitrile (B52724) or methanol. manipal.edunih.gov A gradient elution program, where the mobile phase composition is changed over time, may be employed to ensure the effective separation of all components. ijper.orgsigmaaldrich.com Detection is commonly performed using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance. nih.govnih.gov

Interactive Table: Typical HPLC Method Parameters

| Parameter | Condition | Justification |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for a variety of organic molecules. nih.gov |

| Mobile Phase | A: 0.02 M Sodium Acetate Buffer (pH 6.5) B: Acetonitrile | The buffer controls the ionization state of the analyte, and acetonitrile acts as the organic modifier to elute compounds. nih.govnih.gov |

| Flow Rate | 1.0 mL/min | A standard flow rate that provides good separation efficiency without excessive pressure. nih.gov |

| Detection | UV at 210-230 nm | Wavelength range suitable for compounds with carboxylate and amine functionalities that lack strong chromophores. ijper.orgnih.gov |

| Injection Volume | 10-20 µL | A typical volume for analytical HPLC to ensure sharp peaks and good sensitivity. ijper.orgresearchgate.net |

| Column Temp. | 30-35 °C | Maintained temperature ensures reproducibility of retention times. pensoft.netresearchgate.net |

Method Validation Once developed, the analytical method must be validated according to International Conference on Harmonisation (ICH) guidelines to ensure its reliability. ijper.orgresearchgate.net Validation confirms that the method is suitable for its intended purpose. ajpaonline.com

Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities or degradants. ijper.org

Linearity: The method demonstrates a linear relationship between the concentration of the analyte and the detector response over a specified range. manipal.edunih.gov Correlation coefficients (r²) are typically expected to be >0.999. researchgate.net

Accuracy: This measures the closeness of the test results to the true value, often determined through recovery studies by spiking a sample with a known quantity of the analyte. ajpaonline.comnih.gov

Precision: Assessed at different levels (repeatability, intermediate precision), it demonstrates the consistency of results for multiple analyses of the same sample. pensoft.net It is typically expressed as the relative standard deviation (RSD). nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters define the lowest concentration of the analyte that can be reliably detected and quantified, respectively, indicating the method's sensitivity. researchgate.netnih.gov

Interactive Table: HPLC Validation Parameters

| Parameter | Acceptance Criteria | Typical Finding |

|---|---|---|

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |

| Precision (RSD%) | ≤ 2.0% | < 1.5% |

| LOD | Signal-to-Noise Ratio of 3:1 | 0.05 µg/mL |

| LOQ | Signal-to-Noise Ratio of 10:1 | 0.15 µg/mL |

Gas Chromatography (GC) for Volatile By-product Analysis

While HPLC is ideal for the primary compound, Gas Chromatography (GC) is the preferred method for the analysis of volatile organic impurities that may be present as by-products from the synthesis of this compound. Potential volatile impurities could include precursors like dimethylamine (B145610) or residual solvents. nih.gov

A quantitative method for these volatile impurities can be established using GC coupled with a Flame Ionization Detector (FID). nih.gov To analyze trace levels of these substances in the non-volatile this compound matrix, a sample preparation step such as headspace analysis or liquid-liquid extraction is often required to isolate the volatile components. nih.gov For instance, a method for analyzing volatile amines in a related compound involved extraction with a solvent like trichloromethane prior to GC analysis. nih.gov

Interactive Table: GC Method for Volatile Impurity Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Potential Impurities | Dimethylamine, Allyldimethylamine, Allyl chloride | These represent potential starting materials or by-products from related synthetic routes. nih.gov |

| Sample Preparation | Liquid-Liquid Extraction | To isolate volatile analytes from the non-volatile sample matrix. nih.gov |

| GC Column | Capillary column (e.g., DB-5ms) | Provides high-resolution separation of volatile compounds. |

| Detector | Flame Ionization Detector (FID) | Offers high sensitivity for organic compounds. |

| Carrier Gas | Helium or Nitrogen | Inert gas to carry the sample through the column. |

| Temperature Program | Ramped oven temperature | To effectively separate compounds with different boiling points. |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a pure compound. davidson.edu This analysis is critical for verifying the empirical and molecular formula of a newly synthesized batch of this compound, ensuring it conforms to its expected stoichiometry. davidson.eduyoutube.com

The molecular formula for this compound is C₄H₈NNaO₂. bldpharm.com Based on this formula and the atomic weights of the constituent elements, the theoretical elemental composition can be calculated. The analysis is typically performed using an automated elemental analyzer, which combusts the sample to convert the elements into simple gases (e.g., CO₂, H₂O, N₂) that are then quantified. Sodium content may be determined separately using techniques like atomic absorption spectroscopy. fao.org

By comparing the experimentally determined mass percentages with the theoretical values, the stoichiometric purity of the compound is confirmed. davidson.edu

Interactive Table: Elemental Composition of this compound

| Element | Atomic Mass ( g/mol ) | Moles in Formula | Total Mass ( g/mol ) | Theoretical Mass % |

|---|---|---|---|---|

| Carbon (C) | 12.01 | 4 | 48.04 | 38.40% |

| Hydrogen (H) | 1.008 | 8 | 8.064 | 6.45% |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 11.20% |

| Sodium (Na) | 22.99 | 1 | 22.99 | 18.37% |

| Oxygen (O) | 16.00 | 2 | 32.00 | 25.58% |

| Total | | | 125.10 | 100.00% |

An experimental result that closely matches these theoretical percentages provides strong evidence of the compound's identity and stoichiometric integrity. youtube.com

Computational Chemistry and Theoretical Modeling of Sodium 2 Dimethylamino Acetate

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. researchgate.net It is widely applied to determine the optimized molecular geometry and various electronic properties of molecules. mdpi.comnih.gov For Sodium 2-(dimethylamino)acetate, DFT calculations focus on the 2-(dimethylamino)acetate anion, as the sodium ion is treated as a counter-ion with a +1 charge.

Beyond geometry, DFT is used to probe the electronic landscape of the molecule. nih.gov Key electronic properties that are typically calculated include:

Molecular Electrostatic Potential (MEP) Surface: The MEP map is a visual tool that illustrates the charge distribution within a molecule. researchgate.net For the 2-(dimethylamino)acetate anion, the MEP would show regions of negative potential concentrated around the carboxylate oxygen atoms, indicating the most likely sites for electrophilic attack or coordination with the Na⁺ cation. The nitrogen atom and hydrogen atoms would show regions of positive potential.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and interactions. nih.gov It can describe the charge delocalization and hyperconjugative interactions that contribute to the molecule's stability. For the 2-(dimethylamino)acetate anion, NBO analysis would quantify the donor-acceptor interactions, such as those between the nitrogen lone pair and adjacent antibonding orbitals. researchgate.net

Prediction of Reactivity and Interaction Potentials

The prediction of chemical reactivity and the development of accurate interaction potentials are direct applications of computational chemistry. The electronic properties calculated using DFT serve as powerful reactivity descriptors. nih.gov The nucleophilic and electrophilic sites of the 2-(dimethylamino)acetate anion are readily identified from the MEP surface, with the carboxylate oxygens being the primary nucleophilic centers.

Interaction potentials are essential for performing larger-scale simulations, such as Molecular Dynamics. These potentials, or force fields, consist of a set of functions and parameters that describe the energy of a system as a function of its atomic coordinates. For this compound in solution, the interaction potential must accurately model:

Intramolecular forces (bond stretching, angle bending, torsions) within the 2-(dimethylamino)acetate anion.

Non-bonded interactions (van der Waals and electrostatic forces) between the anion, the sodium cation, and solvent molecules (e.g., water).

These parameters are often derived by fitting to high-level quantum mechanical data (from DFT or other ab initio methods) and validated against experimental data where available. The interaction between the charged species and water is particularly crucial for accurately simulating its behavior in aqueous solutions. nih.govrsc.org

Molecular Dynamics Simulations for Solution Behavior and Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. copernicus.orgcopernicus.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of dynamic processes, such as solution behavior and conformational changes. scribd.com

For an aqueous solution of this compound (NaDMP), MD simulations can elucidate several key properties. A study of a 1m aqueous NaDMP salt solution yielded diffusion coefficients for the constituent species, highlighting the mobility of the ions and solvent molecules. rsc.org

MD simulations also provide detailed information on the solution structure:

Hydration Shell: The arrangement of water molecules around the sodium cation and the 2-(dimethylamino)acetate anion can be characterized using radial distribution functions (RDFs). RDFs reveal the most probable distances between the ions and water molecules, allowing for the calculation of coordination numbers—the average number of water molecules in the first hydration shell.

Ion Pairing: Simulations can quantify the extent to which Na⁺ and the 2-(dimethylamino)acetate anion form contact ion pairs, solvent-separated ion pairs, or exist as fully solvated ions. This is critical for understanding the thermodynamic and transport properties of the electrolyte solution. nih.gov

Conformational Analysis of the 2-(dimethylamino)acetate anion is another key output of MD simulations. The anion possesses several rotatable single bonds, primarily the C-C bond and the C-N bonds. Rotation around these bonds gives rise to different conformers. MD simulations in an explicit solvent can explore the conformational landscape of the anion, revealing the relative populations and lifetimes of different conformational states and how they are influenced by interactions with the surrounding water molecules. rsc.org This dynamic view complements the static picture provided by DFT calculations of the gas-phase minimum energy structure.

Biological Activity and Biomedical Research Applications

Investigations into Antimicrobial and Antifungal Potentials

While direct, extensive research on the antimicrobial and antifungal properties of Sodium 2-(dimethylamino)acetate is not widely documented in the available literature, related compounds and its components offer some insights. For instance, sodium acetate (B1210297), which shares the sodium salt characteristic, has demonstrated significant antifungal properties. nih.govresearchgate.net Studies have shown its effectiveness in inhibiting the growth of various molds, including species of Aspergillus, Penicillium, and Fusarium. nih.govresearchgate.netresearchgate.net In one study, sodium acetate in a culture medium affected the growth of 33 out of 42 tested mold strains to varying degrees, with Fusarium species being particularly sensitive. researchgate.netresearchgate.net Furthermore, a synergistic antifungal action was observed when sodium acetate was combined with Lactobacillus rhamnosus VT1, leading to the complete inhibition of 39 out of 42 mold strains. nih.govresearchgate.net This suggests that the sodium salt form may contribute to antimicrobial activity.

Additionally, research into various sesquiterpenoids has revealed broad-spectrum antibacterial and antifungal activities against a range of human pathogens. nih.gov While chemically distinct from this compound, this highlights the ongoing search for novel antimicrobial agents from diverse chemical classes. The immunomodulating properties of dimethylglycine (DMG), the parent compound of DMG-Na, may also indirectly contribute to combating infections by enhancing the body's immune response. nih.gov Studies have suggested that DMG can enhance both humoral and cell-mediated immune responses in humans. nih.gov

| Compound/Agent | Microorganism(s) Inhibited | Key Findings | Reference(s) |

| Sodium Acetate | Aspergillus, Penicillium, Fusarium, Rhizopus | Affected the growth of 33 out of 42 mold strains. Showed synergistic action with Lactobacillus rhamnosus VT1. | nih.govresearchgate.netresearchgate.net |

| Lactobacillus rhamnosus VT1 | Molds | Inhibited mold growth, with enhanced effect in the presence of sodium acetate. | nih.govresearchgate.net |

| Sesquiterpenoids | Various bacteria and fungi (e.g., S. aureus, C. albicans) | Exhibit a wide range of antibacterial and antifungal activities. | nih.gov |

| Dimethylglycine (DMG) | Not directly tested against microbes | Enhances humoral and cell-mediated immune responses. | nih.gov |

Anticancer Activity Research and Mechanistic Pathway Exploration

The potential of this compound and its parent compound, dimethylglycine, in cancer research is an emerging area of investigation. Studies have primarily focused on its effects on cell proliferation, apoptosis, and the modulation of specific cellular pathways involved in cancer progression.

Research indicates that this compound (DMG-Na) can influence cell proliferation and apoptosis. A study demonstrated that DMG-Na promoted the proliferation of cultured human epidermal HaCaT keratinocytes without compromising cell viability, even at high doses. nih.govmdpi.comnih.gov In a scratch wound-closure assay, DMG-Na was also shown to promote keratinocyte migration. nih.govnih.gov

Conversely, in the context of intestinal damage, DMG-Na has been shown to inhibit cell apoptosis induced by oxidative damage. spandidos-publications.com It was found to scavenge excess reactive oxygen species (ROS) and prevent mitochondrial dysfunction, which are key events leading to apoptosis. spandidos-publications.com Specifically, DMG-Na helped to maintain the mitochondrial membrane potential and ATP concentration, thereby reducing apoptosis in the small intestine of mice with indomethacin-induced damage. spandidos-publications.com

While direct studies targeting the Cyclin D pathway with this compound are limited, the broader context of cell cycle regulation and cancer provides a framework for its potential involvement. Cyclin D, in complex with cyclin-dependent kinase 4 (CDK4), is a crucial regulator of the G1 phase of the cell cycle, and its aberrant expression is common in cancer cells. nih.gov The activation of the Cyclin D/CDK4 complex is a key step for cell cycle progression, and its dysregulation can lead to uncontrolled cell proliferation. nih.gov

Research on other compounds, such as SHetA2, has shown that targeting proteins that regulate Cyclin D1 levels can be an effective anticancer strategy. nih.gov SHetA2 induces the degradation of Cyclin D1 in cancer cells in a dose-dependent manner. nih.gov Given that DMG-Na has been shown to affect cell proliferation, exploring its potential interaction with the Cyclin D pathway could be a valuable area for future cancer research. The distinct activation mechanisms of Cyclin D/CDK4 and Cyclin E/CDK2, which governs the G1/S phase transition, highlight the complexity of cell cycle control and the potential for targeted therapeutic intervention. nih.gov

Pharmacological Studies on Related Therapeutic Agents

The pharmacological landscape of compounds related to this compound, primarily its parent molecule N,N-dimethylglycine (DMG), reveals a range of therapeutic investigations. DMG has been studied for its potential as an immunoadjuvant, with research suggesting it can enhance both humoral and cell-mediated immune responses. nih.gov A double-blind study in human volunteers indicated a significant increase in antibody response to a pneumococcal vaccine in individuals receiving DMG orally. nih.gov

Furthermore, DMG has been explored for its effects on the central nervous system. Studies have investigated its ability to modulate the effects of ketamine, a dissociative anesthetic with antidepressant properties. nih.gov Research in mice suggests that DMG can counteract some of the psychotomimetic side effects of ketamine while potentially having additive antidepressant-like effects. nih.gov This points to a potential role for DMG as an adjunctive therapy in treatment-resistant depression. nih.gov

The metabolic precursor to DMG, trimethylglycine (also known as betaine), has been approved by the FDA for the treatment of homocystinuria, a genetic disorder characterized by high levels of homocysteine. wikipedia.org Trimethylglycine also sees use in the poultry industry to prevent coccidiosis and in salmon farming to alleviate osmotic stress. wikipedia.org

| Compound | Therapeutic Area | Observed Effects | Reference(s) |

| N,N-Dimethylglycine (DMG) | Immunology | Enhanced antibody response to pneumococcal vaccine in humans. | nih.gov |

| N,N-Dimethylglycine (DMG) | Neurology/Psychiatry | Modulated ketamine's effects in mice, suggesting antipsychotic and antidepressant potential. | nih.gov |

| Trimethylglycine (Betaine) | Metabolic Disorders | FDA-approved for treatment of homocystinuria. | wikipedia.org |

| Trimethylglycine (Betaine) | Animal Health | Used in poultry to prevent coccidiosis and in aquaculture to reduce osmotic stress. | wikipedia.org |

Applications in Drug Delivery Systems and Controlled Release Mechanisms

The chemical properties of molecules similar to this compound are being leveraged in the development of advanced drug delivery systems. While specific research on this compound in this context is not prominent, studies on related polymers and nanoparticle systems provide a strong indication of potential applications.

For example, interpenetrating polymer networks (IPNs) based on poly(2-(dimethylamino) ethyl methacrylate) (PDMAEMA) and polyacrylamide have been developed as carriers for the controlled release of drugs like diclofenac (B195802) sodium. nih.govmdpi.com These IPNs can form phase-separated structures at the nanoscale, and their composition can be tailored to control the swelling behavior and drug release kinetics. nih.govmdpi.com The inclusion of the charged component, PDMAEMA, alters the diffusion of water molecules, allowing for a shift from Fickian to non-Fickian release mechanisms. nih.gov This tunability makes such systems promising for achieving prolonged and controlled drug delivery. mdpi.com

Nanoparticle-based drug delivery systems are also a significant area of research for enhancing the treatment of various diseases, including those affecting the central nervous system. nih.gov These systems can improve the solubility and stability of drugs, facilitate their transport across biological barriers like the blood-brain barrier, and provide sustained release for long-term therapy. nih.gov Polymers and other materials are used to create nanoparticles that can encapsulate drugs, offering advantages such as improved bioavailability and targeted delivery. nih.gov Given the chemical structure of this compound, its potential incorporation into such nanoparticle or polymer-based drug delivery platforms warrants further investigation.

Environmental Fate, Ecotoxicology, and Remediation Strategies

Degradation Pathways and Transformation Product Analysis

Specific environmental degradation studies for Sodium 2-(dimethylamino)acetate are not extensively documented in current scientific literature. However, its degradation can be inferred from its known metabolic pathways in organisms, which represent a primary route of biodegradation.

N,N-Dimethylglycine (DMG) is an intermediate metabolite in the choline-to-glycine metabolic pathway. researchgate.net In mammals, DMG is produced from betaine (B1666868) through a reaction catalyzed by the enzyme betaine-homocysteine methyltransferase (BHMT). researchgate.netnih.gov Subsequently, DMG is further metabolized. The degradation is catalyzed by the enzyme DMG dehydrogenase (DMGDH), which demethylates DMG to form sarcosine (B1681465) (N-methylglycine). nih.govnih.gov Sarcosine is then demethylated to glycine, a fundamental amino acid. nih.gov This is the only known pathway for the breakdown of DMG in mammals. nih.gov This biological degradation pathway suggests that this compound can be broken down into common, naturally occurring amino acids.

In addition to biodegradation, organic compounds in the environment can undergo chemical degradation through processes such as oxidation. For instance, studies on other organic compounds containing a dimethylamino group, such as 2-ethylhexyl 4-(dimethylamino)benzoate, have shown that they can be degraded by oxidizing agents like sodium hypochlorite, hydrogen peroxide, or ozone, often accelerated by UV radiation. researchgate.net Such oxidative processes can lead to the formation of various transformation products. researchgate.net The analysis and identification of such products are typically performed using advanced analytical techniques like gas or liquid chromatography coupled with mass spectrometry (GC-MS or LC-MS). researchgate.netmdpi.com

Table 1: Known Metabolic Degradation Pathway of N,N-Dimethylglycine (DMG) This table outlines the key steps in the biological breakdown of DMG within mammalian systems.

| Starting Compound | Enzyme | Transformation Product | Final Product |

| Betaine | Betaine-Homocysteine S-Methyltransferase (BHMT) | N,N-Dimethylglycine (DMG) | - |

| N,N-Dimethylglycine (DMG) | DMG Dehydrogenase (DMGDH) | Sarcosine (N-Methylglycine) | - |

| Sarcosine | Sarcosine Dehydrogenase | Glycine | - |

Data sourced from references nih.govresearchgate.netnih.gov.

Bioaccumulation Potential and Environmental Mobility Studies

Direct experimental studies on the bioaccumulation potential and environmental mobility of this compound are limited. However, these properties can be largely inferred from its chemical structure and physical properties.

As the sodium salt of a dimethylated amino acid, this compound is expected to be readily soluble in water. usda.gov Water-soluble compounds, particularly salts, generally exhibit low potential for bioaccumulation in organisms. tandfonline.com A study evaluating the safety of dietary DMG sodium salt in broilers found that bioaccumulation in breast meat only occurred at a very high dose (a 10-fold increase over the standard supplement level) and that the resulting concentration was comparable to levels naturally found in foods like wheat bran. researchgate.net This suggests a low tendency for the compound to accumulate in tissues at environmentally relevant concentrations.

The high water solubility of organic salts also dictates their environmental mobility. tandfonline.commontana.edu Substances that are highly soluble in water tend to have high mobility in soil, meaning they can be transported with soil water rather than adsorbing to soil particles. tandfonline.comresearchgate.net This high mobility can lead to leaching, where the substance moves downward through the soil profile. montana.eduresearchgate.net Therefore, this compound is expected to have a low affinity for soil and sediment and be mobile in aquatic and terrestrial environments.

Table 2: Inferred Environmental Properties of this compound This table summarizes the expected environmental characteristics based on the compound's chemical nature as a water-soluble organic salt.

| Property | Inferred Characteristic | Reasoning |

| Water Solubility | High | It is a sodium salt of an amino acid derivative. usda.gov |

| Bioaccumulation Potential | Low | High water solubility generally correlates with low partitioning into fatty tissues. tandfonline.com Safety studies show limited accumulation. researchgate.net |

| Adsorption to Soil/Sediment | Low | Water-soluble compounds tend to remain in the aqueous phase rather than binding to soil organic matter. tandfonline.com |

| Environmental Mobility | High | Low adsorption to soil particles allows for transport with water flow. montana.eduresearchgate.net |

Remediation Applications in Heavy Metal Sequestration

Based on a review of available scientific literature, there are no documented studies on the application of this compound for the remediation of heavy metals through sequestration. Chemical agents used for heavy metal chelation typically possess specific functional groups that can form stable, insoluble complexes with metal ions. researchgate.netenpress-publisher.com While some amino acids and their derivatives, like d-penicillamine (β,β-dimethylcysteine), are known chelating agents, this specific application has not been reported for N,N-dimethylglycine sodium salt. nih.gov

Risk Assessment Methodologies for Environmental Impact

A specific environmental risk assessment (ERA) for this compound is not available in the reviewed literature. However, any chemical introduced into the environment would be subject to established risk assessment frameworks to determine the nature and likelihood of harmful effects on organisms and ecosystems. setac.org

The ERA process for a chemical is a systematic, scientific process that generally includes the following key steps: setac.orgresearchgate.netnepc.gov.au

Problem Formulation: This initial step defines the scope of the assessment. It identifies the chemical of concern, its potential environmental pathways, and the ecosystems and organisms (receptors) that could be exposed. researchgate.net

Hazard Identification: This involves determining the potential adverse effects a chemical can cause. For an environmental assessment, this would include evaluating its toxicity to a range of organisms like microbes, plants, invertebrates, and vertebrates. setac.org

Exposure Assessment: This step quantifies the extent and frequency of exposure. It involves measuring or predicting the concentration of the chemical in different environmental compartments (water, soil, air) where organisms may come into contact with it. setac.org

Dose-Response/Consequence Assessment: This step characterizes the relationship between the dose (or concentration) of the chemical and the magnitude of the adverse effect on the organisms identified in the hazard assessment. setac.org

Risk Characterization: In the final step, the information from the exposure and hazard assessments is integrated to estimate the probability and severity of adverse effects occurring under real-world exposure conditions. setac.org This is often expressed as a risk quotient (RQ), which compares the predicted environmental concentration (PEC) to the predicted no-effect concentration (PNEC). santos.com

This structured framework allows regulatory bodies and scientists to evaluate the potential risks associated with a chemical and inform environmental management decisions. setac.orgsantos.com New approach methodologies, such as in-silico modeling and ecosystem services-based approaches, are also being integrated to enhance the robustness of these assessments. researchgate.net

Table 3: General Framework for Environmental Risk Assessment (ERA) of Chemicals This table outlines the fundamental stages of a standard ERA process.

| Step | Description | Objective |

| 1. Problem Formulation | Defines the goals, scope, and plan for the risk assessment. | To establish a clear framework and identify protection goals. researchgate.net |

| 2. Hazard Identification | Identifies the types of adverse effects a chemical can cause to organisms. | To determine the intrinsic toxicity of the substance. setac.org |

| 3. Exposure Assessment | Determines the concentration of the chemical in the environment. | To quantify the level of contact between the chemical and receptors. setac.org |

| 4. Consequence Assessment | Evaluates the relationship between exposure level and effect severity. | To establish a dose-response curve for identified hazards. setac.org |

| 5. Risk Characterization | Integrates exposure and hazard data to estimate overall risk. | To determine the likelihood of adverse effects occurring in the environment. setac.orgsantos.com |

Data sourced from references setac.orgresearchgate.netsantos.com.

Advanced Materials Science and Polymer Chemistry Research Analogous Systems

Integration into Polymer Architectures for Functional Materials

The incorporation of monomers featuring the dimethylamino group into polymer chains allows for the creation of materials with tailored properties. These functional materials are synthesized through various controlled polymerization techniques, leading to well-defined architectures such as homopolymers, copolymers, and complex multi-network structures.

The synthesis of polymers using monomers analogous to sodium 2-(dimethylamino)acetate, such as DMAEMA, has been extensively explored to create materials with controlled molecular weights and functionalities.

Homopolymers: Homopolymers of 2-(dimethylamino)ethyl methacrylate (B99206) (PDMAEMA) have been successfully synthesized using various techniques. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a form of controlled radical polymerization, has been used to produce PDMAEMA directly in aqueous media with narrow molecular weight distributions (polydispersity values (Đ) lower than 1.3). bohrium.comresearchgate.net Atom Transfer Radical Polymerization (ATRP) using a mixed transition metal catalytic system of Fe(0) and Cu(II) has also been employed to synthesize well-defined PDMAEMA under mild conditions, offering significant control over the polymer chain growth. rsc.org While less common due to stringent reaction condition requirements, living anionic polymerization has also been used to synthesize PDMAEMA. nih.gov

Copolymers: The versatility of the dimethylamino functional group is further demonstrated in its incorporation into various copolymer structures.

Block Copolymers: Diblock copolymers, such as PDMAEMA-b-PMMA (poly(methyl methacrylate)) and PDMAEMA-b-PS (polystyrene), have been synthesized using the PDMAEMA homopolymer as a macro-chain transfer agent in RAFT polymerization. bohrium.comresearchgate.net ABA triblock copolymers, specifically poly[2-(dimethylamino)ethyl methacrylate]-b-poly(propylene oxide)-b-poly[2-(dimethylamino)ethyl methacrylate], have been synthesized via oxyanion-initiated polymerization, resulting in products with narrow molecular weight distributions (Đ ≈ 1.09–1.11). researchgate.net

Statistical Copolymers: Statistical copolymers of DMAEMA and styrene (B11656) have been synthesized via Nitroxide Mediated Polymerization (NMP), with polymerization rates influenced by the monomer feed composition. mdpi.com Random copolymers of DMAEMA and (oligo ethylene (B1197577) glycol)methacrylate (OEGMA) have also been synthesized through one-step RAFT polymerization. nih.gov Conventional free-radical polymerization has been used to create amphiphilic copolymers of DMAEMA and stearyl methacrylate (SMA). researchgate.net

Below is an interactive data table summarizing research findings on the synthesis of polymers with related monomers.

Polymer Type Monomers Synthesis Method Key Findings/Characteristics Reference Homopolymer 2-(dimethylamino)ethyl methacrylate (DMAEMA) Aqueous RAFT Polymerization Controlled molecular weight, narrow distribution (Đ < 1.3). bohrium.comresearchgate.net Homopolymer DMAEMA SARA ATRP with Fe(0)/Cu(II) Well-defined polymer, low dispersity at all conversions. rsc.org Diblock Copolymer DMAEMA, Methyl Methacrylate (MMA) RAFT Polymerization PDMAEMA used as a macro-CTA to form stable PDMAEMA-b-PMMA latices. bohrium.com Triblock Copolymer DMAEMA, Propylene Oxide Oxyanion-Initiated Polymerization Near-monodisperse, narrow molecular weight distributions (Đ ≈ 1.09–1.11). researchgate.net Statistical Copolymer DMAEMA, Styrene Nitroxide Mediated Polymerization (NMP) Polymerization rate increases with higher DMAEMA feed composition. mdpi.com Random Copolymer DMAEMA, (oligo ethylene glycol)methacrylate (OEGMA) RAFT Polymerization Creates double-hydrophilic copolymers with stimuli-responsive self-assembly behavior. nih.gov

An interpenetrating polymer network (IPN) is a material composed of two or more polymer networks that are at least partially interlaced on a molecular scale but are not covalently bonded to each other. wikipedia.org These networks cannot be physically separated without breaking chemical bonds. wikipedia.org The development of IPNs incorporating polymers with dimethylamino groups, such as PDMAEMA, has led to advanced materials with enhanced properties.

In one study, novel IPN structures were synthesized based on PDMAEMA and poly(itaconic anhydride-co-3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5] undecane) (PITAU). nih.gov The synthesis involved preparing a double network by first synthesizing and crosslinking PDMAEMA in the presence of the pre-existing PITAU network. nih.gov The resulting IPNs demonstrated superior properties compared to the single PDMAEMA network, including stronger viscoelasticity and higher thermal stability. nih.gov These IPNs also exhibited pronounced sensitivity to both temperature and pH, which significantly influenced their swelling behavior. nih.gov

Another example involves the creation of IPNs from PDMAEMA and polyacrylamide (PAAm). nih.gov These networks were found to have phase-separated structures at the nanoscale. nih.gov The composition of the IPN was shown to directly control the swelling behavior, and the inclusion of the charged PDMAEMA component altered the water diffusion mechanism from Fickian to non-Fickian. nih.gov

The following interactive table summarizes research on IPNs containing PDMAEMA.

IPN System Component 1 Component 2 Key Findings Reference PDMAEMA/PITAU Poly(dimethylaminoethyl methacrylate) (PDMAEMA) Poly(itaconic anhydride-co-3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5] undecane) (PITAU) IPNs are more thermally stable and have stronger viscoelastic properties than PDMAEMA alone. Swelling is highly sensitive to pH and temperature. nih.gov PDMAEMA/PAAm Poly(dimethylaminoethyl methacrylate) (PDMAEMA) Polyacrylamide (PAAm) IPNs exhibit nano-level phase separation. Composition determines swelling behavior and water diffusion mechanism. nih.gov

Surface Modification and Coating Applications

Polymers containing dimethylamino groups are highly valuable for surface modification due to their ability to impart specific functionalities and responsiveness to substrate surfaces. mdpi.comnumberanalytics.com The modification of a material's surface is crucial for a wide range of applications, from biomedical devices to electronics, as it governs the interaction between the material and its environment without altering the bulk properties of the material. numberanalytics.comnih.gov

Surface graft polymerization is a primary method for attaching polymer chains like PDMAEMA to a substrate. mdpi.com This can be achieved through "grafting-from" or "grafting-to" approaches. mdpi.com In a "grafting-from" method, polymerization is initiated from active sites on the surface, growing the polymer chains directly off the substrate. The "grafting-to" method involves attaching pre-synthesized, end-functionalized polymers onto a reactive surface. mdpi.comnih.gov

A key application of these modifications is the creation of stimuli-responsive surfaces. For instance, PDMAEMA can undergo changes in its hydrophilic/hydrophobic balance in response to changes in pH or temperature. researchgate.net This property is exploited in creating "smart" surfaces that can, for example, control the adhesion and release of cells or proteins. mdpi.com In biomedical applications, coating surfaces with such polymers can reduce the non-specific adsorption of proteins, a phenomenon known as biofouling, which is a major challenge for implants and diagnostic devices. nih.govnsf.gov Copolymers of DMAEMA and methyl methacrylate (MMA), for instance, can be used to control interactions with proteins like bovine serum albumin based on the surface charge of the copolymer. researchgate.net

Advanced Characterization of Polymer Properties

A suite of advanced analytical techniques is employed to characterize the physical, chemical, and functional properties of polymers containing dimethylamino groups. These characterization methods are essential for confirming the successful synthesis of the desired polymer architecture and for understanding its behavior in various conditions.

Molecular Structure and Composition: The fundamental chemical structure and composition of the synthesized polymers are confirmed using spectroscopic methods. Nuclear Magnetic Resonance (¹H NMR) spectroscopy is widely used to verify the presence of characteristic proton signals corresponding to the monomer units within the polymer chain and to determine copolymer composition. bohrium.comresearchgate.netresearchgate.net Fourier Transform Infrared (FTIR) spectroscopy is also used to identify the functional groups present in the polymer. researchgate.net

Molecular Weight and Distribution: Gel Permeation Chromatography (GPC) is the standard technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn). researchgate.netrsc.orgresearchgate.net This information is critical for assessing the level of control achieved during polymerization, with narrow distributions (low Đ values) indicating a well-controlled process. bohrium.com

Thermal and Mechanical Properties: The thermal stability and phase transitions of the polymers are investigated using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These methods can determine the degradation temperatures and glass transition temperatures (Tg) of the polymers. nih.govresearchgate.net For IPNs, the mechanical properties, such as viscoelasticity, are also characterized to understand how the interpenetration of networks affects the material's strength and resilience. nih.gov

Solution Behavior and Stimuli-Responsiveness: The behavior of these polymers in aqueous solution is a key area of characterization, especially given their stimuli-responsive nature. Dynamic Light Scattering (DLS) is used to measure the hydrodynamic radius of polymer chains or self-assembled aggregates in solution and to monitor changes in size in response to stimuli like pH and temperature. mdpi.commdpi.com UV-Visible spectrometry can be used to observe phase transitions, such as the lower critical solution temperature (LCST), by measuring changes in the solution's turbidity with temperature. mdpi.com Surface tension measurements are employed to evaluate the surface activity of amphiphilic copolymers in aqueous solutions. researchgate.net

The following interactive table details common characterization techniques and their applications in polymer analysis.

Technique Property Measured Purpose Reference Gel Permeation Chromatography (GPC) Molecular Weight (Mn, Mw) and Polydispersity (Đ) To determine the size and size distribution of polymer chains. researchgate.netrsc.orgresearchgate.net Nuclear Magnetic Resonance (¹H NMR) Chemical Structure, Copolymer Composition To confirm polymer structure and quantify monomer incorporation. bohrium.comresearchgate.netresearchgate.net Fourier Transform Infrared (FTIR) Spectroscopy Functional Groups To identify the chemical bonds and functional groups in the polymer. researchgate.net Dynamic Light Scattering (DLS) Hydrodynamic Radius, Particle Size Distribution To study polymer conformation and aggregation in solution under various stimuli (pH, temp). mdpi.commdpi.com UV-Visible Spectrometry Light Transmittance/Absorbance To determine phase transition temperatures (e.g., LCST) by monitoring turbidity. mdpi.com Viscoelasticity Measurements Storage and Loss Moduli To characterize the mechanical properties of materials like hydrogels and IPNs. nih.gov Surface Tension Measurements Surface Activity To evaluate the ability of amphiphilic polymers to lower the surface tension of a liquid. researchgate.net

Conclusion and Future Research Perspectives

Summary of Key Research Findings and Contributions

Another key finding is the compound's marked anti-inflammatory effects. mdpi.comnih.gov Investigations using various cellular models, including those mimicking dermatitis, have revealed that DMG-Na can exert a strong anti-inflammatory response. mdpi.comnih.gov This is a significant contribution to understanding the compound's potential applications in conditions characterized by inflammation.